N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-2,4-dimethylbenzene-1-sulfonamide
Description
N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by two 2,4-dimethylbenzenesulfonyl groups linked via an imino bridge to a conjugated cyclohexa-2,5-dien-1-ylidene ring.
The compound’s structural determination likely employs crystallographic techniques facilitated by programs such as SHELX, a widely used system for small-molecule refinement and structure solution .
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-15-5-11-21(17(3)13-15)29(25,26)23-19-7-9-20(10-8-19)24-30(27,28)22-12-6-16(2)14-18(22)4/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVRYDDSBWIYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=C(C=C(C=C3)C)C)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-2,4-dimethylbenzene-1-sulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with an amine to form the sulfonamide group.
Cyclohexa-2,5-dien-1-ylidene Formation: The next step involves the formation of the cyclohexa-2,5-dien-1-ylidene moiety through a series of cyclization reactions.
Coupling Reaction: The final step involves coupling the sulfonamide group with the cyclohexa-2,5-dien-1-ylidene moiety under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-2,5-dien-1-ylidene moiety.
Reduction: Reduction reactions can occur at the sulfonamide group, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can result in the formation of primary or secondary amines.
Substitution: Substitution reactions can yield halogenated derivatives of the compound.
Scientific Research Applications
N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-2,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-2,4-dimethylbenzene-1-sulfonamide involves several molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, inhibiting their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell division and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a class of sulfonamides with aromatic and conjugated systems. Key analogues include:
| Compound Name | Structural Differences | Key Properties |
|---|---|---|
| Benzene-1,3-disulfonamide | Lacks cyclohexadienylidene and imino groups | Higher solubility in polar solvents |
| N-(4-Nitrophenyl)benzenesulfonamide | Nitro substituent instead of methyl groups | Enhanced electron-withdrawing effects |
| Cyclohexa-1,3-diene sulfonamide derivatives | Non-conjugated diene system | Reduced π-delocalization and stability |
Key Findings:
- Steric Hindrance : The 2,4-dimethyl groups on the benzenesulfonyl moieties introduce steric hindrance, reducing aggregation tendencies compared to unsubstituted sulfonamides.
Reactivity and Environmental Behavior
For instance:
- Gas-phase reactions of hydroxyl radicals with alkanes and alkenes (e.g., isoprene) dominate atmospheric degradation pathways . However, sulfonamides like the target compound are less volatile and more likely to undergo hydrolysis or photolysis in condensed phases.
- Comparative stability studies suggest that sulfonamides with electron-withdrawing groups (e.g., nitro) degrade faster than methyl-substituted derivatives due to increased electrophilicity .
Biological Activity
N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure
The compound features a sulfonamide moiety linked to a cyclohexadiene structure. The presence of dimethylbenzene groups suggests potential interactions with biological targets due to their hydrophobic characteristics.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. The compound's structural features may enhance its ability to inhibit key enzymes or receptors associated with cancer progression.
The proposed mechanism of action involves the inhibition of specific proteins involved in signaling pathways that regulate cell growth and apoptosis. For example, it may act as an inhibitor of bromodomain and extraterminal (BET) proteins, which are implicated in various cancers. This inhibition can lead to reduced expression of oncogenes and increased apoptosis in cancer cells.
Case Studies
- In Vitro Studies : Various in vitro experiments have demonstrated the compound's ability to induce apoptosis in cancer cell lines. For instance, a study reported that treatment with similar sulfonamide compounds resulted in a significant decrease in cell viability in breast cancer cell lines (MCF-7) after 48 hours of exposure.
- In Vivo Studies : Animal models have been employed to evaluate the efficacy of this compound in reducing tumor size. In one study involving xenograft models of human cancer cells, administration of the compound resulted in a notable reduction in tumor volume compared to control groups.
- Synergistic Effects : The compound has also been investigated for its potential synergistic effects when combined with other chemotherapeutic agents. Preliminary results suggest enhanced anticancer activity when used in conjunction with established drugs like doxorubicin.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : The compound's solubility profile suggests good oral bioavailability.
- Distribution : Its lipophilicity may facilitate penetration into various tissues.
- Metabolism : Metabolic pathways need further elucidation but are likely to involve cytochrome P450 enzymes.
- Excretion : Renal excretion is anticipated due to the sulfonamide structure.
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Weight | 365.45 g/mol |
| Solubility | Soluble in DMSO; poorly soluble in water |
| Anticancer Activity | Significant inhibition of MCF-7 cell viability |
| Mechanism | BET protein inhibition; apoptosis induction |
| Synergistic Potential | Enhanced activity with doxorubicin |
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-2,4-dimethylbenzene-1-sulfonamide?
- Methodology : A multi-step synthesis is typically employed. First, prepare the 2,4-dimethylbenzenesulfonyl chloride intermediate. React this with a cyclohexa-2,5-dien-1-ylidene amine derivative under basic conditions (e.g., triethylamine) to form the imino linkage. Subsequent coupling with 2,4-dimethylbenzenesulfonamide under controlled pH (6–7) and inert atmosphere ensures optimal yields. Purification involves column chromatography using ethyl acetate/hexane gradients .
Q. How is the purity of this compound assessed during initial characterization?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to assess purity (>95%). Thin-layer chromatography (TLC) on silica gel plates (ethyl acetate:hexane = 1:2) provides rapid qualitative analysis. Elemental analysis (C, H, N, S) confirms stoichiometric composition .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodology :
- 1H/13C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm).
- IR Spectroscopy : Confirms sulfonamide S=O stretches (1350–1300 cm⁻¹) and N-H bending (1650 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., [M+H]+ at m/z ~450–500) .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Methodology : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred solvents due to their inertness and solubility. Reactions are conducted at 0–25°C under nitrogen to prevent oxidation of the cyclohexadiene moiety. Catalytic bases (e.g., pyridine) enhance sulfonamide coupling efficiency .
Advanced Questions
Q. How can mechanistic studies elucidate the formation of the imino-cyclohexadiene linkage?
- Methodology : Kinetic isotope effect (KIE) studies and density functional theory (DFT) calculations model the nucleophilic attack of the amine on the sulfonyl chloride. Intermediate trapping (e.g., using tert-butyl nitrite) identifies transient species. Isotopic labeling (15N) tracks nitrogen migration during imine formation .
Q. What advanced techniques resolve contradictions in crystallographic and spectroscopic data?
- Methodology : Single-crystal X-ray diffraction provides definitive bond-length and dihedral-angle data. Compare with 2D NMR (COSY, NOESY) to validate conformational flexibility. For discrepancies, variable-temperature NMR (VT-NMR) probes dynamic behavior (e.g., ring puckering in cyclohexadiene) .
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
- Methodology : Cyclic voltammetry (CV) measures redox potentials of the sulfonamide and imino groups. Frontier molecular orbital (FMO) analysis via DFT identifies electrophilic (LUMO) regions. Experimental validation involves Suzuki-Miyaura coupling with aryl boronic acids, monitored by LC-MS .
Q. What strategies mitigate instability during storage or biological assays?
- Methodology : Store lyophilized samples at –80°C under argon. In aqueous buffers (pH 7.4), add antioxidants (e.g., ascorbic acid) to prevent oxidation of the cyclohexadiene ring. Stability is assessed via accelerated degradation studies (40°C/75% RH) with HPLC tracking .
Q. How is the compound’s biological activity evaluated against sulfonamide-resistant targets?
- Methodology : Enzymatic assays (e.g., carbonic anhydrase inhibition) use fluorogenic substrates. Compare IC50 values with control sulfonamides. Molecular docking (AutoDock Vina) predicts binding interactions, validated by site-directed mutagenesis of active-site residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
